molecular formula C9H9N3O7 B167897 N-(2,4-Dinitrophenyl)-L-serine CAS No. 1655-64-7

N-(2,4-Dinitrophenyl)-L-serine

Cat. No.: B167897
CAS No.: 1655-64-7
M. Wt: 271.18 g/mol
InChI Key: SBQZBOCQYMVLTC-UHFFFAOYSA-N
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Description

N-(2,4-Dinitrophenyl)-L-serine is an organic compound that belongs to the class of dinitrophenyl derivatives It is characterized by the presence of a dinitrophenyl group attached to the amino acid L-serine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dinitrophenyl)-L-serine typically involves the reaction of 2,4-dinitrophenylhydrazine with L-serine. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,4-Dinitrophenylhydrazine+L-serineThis compound\text{2,4-Dinitrophenylhydrazine} + \text{L-serine} \rightarrow \text{this compound} 2,4-Dinitrophenylhydrazine+L-serine→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, involving steps such as recrystallization and purification using chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dinitrophenyl)-L-serine undergoes various chemical reactions, including:

    Nucleophilic substitution: The dinitrophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.

    Reduction: The nitro groups in the dinitrophenyl moiety can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amino acid and dinitrophenyl derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines and thiols, and the reaction is typically carried out in an organic solvent at room temperature.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used under mild conditions.

    Hydrolysis: Acidic or basic conditions are employed, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Substituted dinitrophenyl derivatives.

    Reduction: Amino derivatives of the compound.

    Hydrolysis: L-serine and dinitrophenyl derivatives.

Scientific Research Applications

N-(2,4-Dinitrophenyl)-L-serine has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other organic compounds and as a standard in analytical chemistry.

    Biology: Employed in studies of enzyme kinetics and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes and pigments, as well as in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-Dinitrophenyl)-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The dinitrophenyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins. This interaction can modulate the activity of enzymes and affect various biochemical pathways.

Comparison with Similar Compounds

N-(2,4-Dinitrophenyl)-L-serine can be compared with other dinitrophenyl derivatives, such as:

  • N-(2,4-Dinitrophenyl)glycine
  • N-(2,4-Dinitrophenyl)alanine
  • N-(2,4-Dinitrophenyl)valine

These compounds share similar chemical properties but differ in their amino acid components, which can influence their reactivity and applications. This compound is unique due to the presence of the hydroxyl group in the serine moiety, which can participate in additional hydrogen bonding and interactions.

Properties

IUPAC Name

2-(2,4-dinitroanilino)-3-hydroxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O7/c13-4-7(9(14)15)10-6-2-1-5(11(16)17)3-8(6)12(18)19/h1-3,7,10,13H,4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQZBOCQYMVLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10547-30-5, 1655-64-7
Record name N-(2,4-Dinitrophenyl)serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10547-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Serine, N-(2,4-dinitrophenyl)-, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010547305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC89606
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89606
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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